molecular formula S4N4<br>N4S4 B3050819 Tetranitrogen tetrasulfide CAS No. 28950-34-7

Tetranitrogen tetrasulfide

Cat. No.: B3050819
CAS No.: 28950-34-7
M. Wt: 184.3 g/mol
InChI Key: LTPQFVPQTZSJGS-UHFFFAOYSA-N
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Description

Significance in Inorganic Chemistry of Sulfur-Nitrogen Compounds

The importance of tetranitrogen tetrasulfide stems from several key factors. Nitrogen and sulfur share similar electronegativities, a property that allows them to form an extensive and diverse family of covalently bonded structures. wikipedia.orgchemeurope.com Within this family, N₄S₄ is considered the parent compound for a vast number of other S-N and S-NH species. wikipedia.org

Its significance lies in its role as a versatile precursor in the synthesis of a multitude of other sulfur-nitrogen compounds. wikipedia.orgthieme-connect.com Through various reactions, the N₄S₄ cage can be modified or fragmented to produce other S-N rings and chains. wikipedia.orgchemeurope.com A notable example is its use in the synthesis of polythiazyl, or polysulfurnitride ((SN)ₓ), a polymer composed of non-metals that exhibits metallic conductivity and even superconductivity at low temperatures. chemeurope.com The unique structure and reactivity of N₄S₄ have made it an invaluable starting material for exploring the expansive landscape of chalcogen-nitrogen chemistry. chemeurope.comnih.gov

Table 1: Key Properties of this compound (N₄S₄)
PropertyValueReference
Chemical FormulaN₄S₄ wikipedia.orgnih.gov
Molar Mass184.29 g/mol chemeurope.comnih.gov
AppearanceVivid orange, opaque crystals wikipedia.orgchemeurope.com
Melting Point187 °C (460 K) wikipedia.orgchemeurope.com
Symmetry Point GroupD₂d wikipedia.orgchemeurope.com

Historical Context of Structural and Bonding Investigations

The scientific journey to unravel the structure of this compound, first prepared by M. Gregory in 1835, has been a long and intricate process. wikipedia.org Early investigations using X-ray and electron diffraction led to two conflicting proposals for its molecular geometry. acs.orgcdnsciencepub.com One model suggested a structure with coplanar sulfur atoms, while the other proposed a structure with the four nitrogen atoms lying in a single plane. acs.orgcdnsciencepub.comresearchgate.net

The debate between these two structures persisted for a considerable time. The resolution came through a combination of advanced experimental techniques and the advent of computational chemistry. Single-crystal X-ray diffraction ultimately provided definitive experimental evidence. wikipedia.org Concurrently, theoretical calculations, such as those using the CNDO/BW (Complete Neglect of Differential Overlap/Boyd and Whitehead) theory and other molecular orbital approaches, consistently showed that the structure with coplanar nitrogen atoms was energetically more favorable. acs.orgcdnsciencepub.comresearchgate.netresearchgate.net

This convergence of experimental data and theoretical modeling established the now-accepted structure of N₄S₄: an unusual "extreme cradle" cage-like structure with D₂d point group symmetry. wikipedia.orgchemeurope.com In this arrangement, the four nitrogen atoms form a square, with two sulfur atoms positioned above the plane and two below. cdnsciencepub.com

Table 2: Timeline of Structural Investigation of N₄S₄
EraKey Finding / ProposalMethodologyReference
Early StudiesTwo primary structures proposed: one with coplanar sulfur atoms, one with coplanar nitrogen atoms.X-ray and electron diffraction acs.orgcdnsciencepub.com
Mid-20th CenturyMolecular orbital calculations begin to favor the coplanar nitrogen structure as more stable.Extended Hückel theory, CNDO/BW theory acs.orgcdnsciencepub.comresearchgate.net
Later 20th CenturyDefinitive "extreme cradle" structure with D₂d symmetry and coplanar nitrogens is confirmed.Single-crystal X-ray diffraction wikipedia.org

Foundational Research Questions in N₄S₄ Chemistry

The study of this compound has been propelled by several fundamental research questions concerning its unique structure and bonding. acs.org

A primary question has always been the nature of the bonding within the molecule. acs.orgresearchgate.net Of particular interest is the interaction between pairs of sulfur atoms across the ring, known as a transannular interaction. The distance between these sulfur atoms is approximately 2.59 Å, which is significantly shorter than the sum of their van der Waals radii, yet longer than a typical S-S single bond, suggesting a weak but definite bonding interaction. wikipedia.org Understanding the nature of this transannular S-S bond has been a central theme of investigation and has been explained using molecular orbital theory. wikipedia.orgchemeurope.com

Another foundational question was whether the structure contained nitrogen-nitrogen bonds, as one of the proposed Lewis structures and the coplanar sulfur model would require. acs.org Both experimental and computational studies have conclusively shown that no N-N bonds exist in the molecule. cdnsciencepub.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPQFVPQTZSJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=S=NSN=S=NS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S4N4, N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Tetrasulfur tetranitride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tetrasulfur_tetranitride
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20183147
Record name Tetrasulfur tetranitride
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Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28950-34-7
Record name 1λ4δ2,5λ4δ2-1,3,5,7,2,4,6,8-Tetrathiatetrazocine
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Record name Tetrasulfur tetranitride
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Record name Tetrasulfur tetranitride
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Record name TETRASULFUR TETRANITRIDE
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Advanced Synthetic Methodologies for Tetranitrogen Tetrasulfide

Optimized Laboratory-Scale Preparations

Modern synthetic approaches have refined classical methods and introduced novel pathways to obtain high-purity tetranitrogen tetrasulfide in a laboratory setting. These methods focus on the careful selection of precursors and reaction conditions.

The most established and widely utilized method for synthesizing this compound involves the reaction of a sulfur chloride, typically disulfur (B1233692) dichloride (S₂Cl₂), with ammonia. wikipedia.org The reaction is generally performed in an inert solvent, such as carbon tetrachloride or carbon disulfide. chemeurope.comprepchem.com An optimized version of this process follows the stoichiometry:

6 S₂Cl₂ + 16 NH₃ → N₄S₄ + S₈ + 12 NH₄Cl wikipedia.org

This synthesis produces several by-products, including elemental sulfur (in the form of S₈) and ammonium (B1175870) chloride. wikipedia.orgprepchem.com Heptasulfur imide (S₇NH) is also a common co-product. wikipedia.org A related approach utilizes ammonium chloride (NH₄Cl) directly as the nitrogen source, reacting it with disulfur dichloride. chemeurope.com The reaction proceeds as follows:

4 NH₄Cl + 6 S₂Cl₂ → N₄S₄ + 16 HCl + S₈ wikipedia.org

These ammonia-based routes are foundational, but require extensive purification to separate N₄S₄ from the co-products.

An alternative and more recent synthetic strategy employs precursors that already contain pre-formed sulfur-nitrogen bonds, which can offer greater control over the final product. wikipedia.orgchemeurope.com A key precursor in this category is bis(trimethylsilyl)sulfur diimide, {[(CH₃)₃Si]₂N}₂S. wikipedia.org This silylated compound is prepared by reacting lithium bis(trimethylsilyl)amide with sulfur dichloride (SCl₂). wikipedia.org

The subsequent reaction to form this compound involves treating the bis(trimethylsilyl)sulfur diimide with a combination of sulfur dichloride (SCl₂) and sulfuryl chloride (SO₂Cl₂). wikipedia.org This reaction yields N₄S₄ along with trimethylsilyl (B98337) chloride and sulfur dioxide as by-products. wikipedia.org This method can be advantageous as it avoids the formation of solid ammonium chloride, potentially simplifying the purification process. An attempt to improve yields by using bis-trimethylsilyl derivatives of α-aminocarboxamide has also been explored in the synthesis of related thiadiazoles. researchgate.net

The synthesis of this compound can also be achieved through the reaction of chlorophosphines with sulfur diimides. This method is performed under an inert atmosphere to prevent side reactions with moisture or oxygen. While less commonly detailed than ammonia-based routes, this approach represents another pathway within the broader family of reactions used to construct the N₄S₄ ring system. The reaction may involve intermediates like dispirophosphazenes, which can be isolated using specific techniques.

Control of Reaction Parameters for Purity and Yield Optimization

The successful synthesis of pure this compound is highly dependent on the stringent control of several reaction parameters. Due to the compound's sensitivity, minor deviations can lead to reduced yields, increased impurities, and potential decomposition.

Key parameters include:

Temperature: Low reaction temperatures are critical. Syntheses are often conducted at temperatures ranging from -30°C to 0°C to minimize the thermal decomposition of N₄S₄. vulcanchem.com

Atmosphere: The exclusion of moisture and atmospheric oxygen is mandatory. Reactions are carried out under a dry, inert atmosphere, such as nitrogen gas. umich.edu Water reacts with the sulfur chloride precursors and can hydrolyze the final N₄S₄ product. wikipedia.orgchemeurope.com

Solvent: The choice of solvent is crucial. Dry, inert solvents like carbon tetrachloride, dioxane, and carbon disulfide are commonly used. chemeurope.comprepchem.comvulcanchem.com The solvent must effectively dissolve the reactants while not participating in side reactions.

Purity of Reagents: The use of pure, dry reagents and solvents is essential for preventing the formation of impurities that can sensitize the explosive nature of N₄S₄.

The following table summarizes the key reaction parameters and their impact on the synthesis:

ParameterRecommended ConditionRationale for Optimization
Temperature -30°C to 0°CMinimizes thermal decomposition of N₄S₄, reducing the formation of by-products. vulcanchem.com
Atmosphere Inert (e.g., dry Nitrogen)Prevents hydrolysis of reactants and products and avoids oxidation. umich.edu
Solvent Dry, non-polar (e.g., CCl₄, CS₂, Dioxane)Ensures solubility of reactants and intermediates without engaging in side reactions. chemeurope.comprepchem.comvulcanchem.com
Reagent Purity High purity, anhydrousReduces the formation of impurities that can lower yield and increase explosive sensitivity.

Advanced Isolation and Purification Techniques for N₄S₄ and Intermediates

After the synthesis reaction is complete, a multi-step process is required to isolate and purify the this compound from by-products and unreacted starting materials.

The initial step typically involves the removal of insoluble by-products. In ammonia-based syntheses, the solid ammonium chloride is filtered from the reaction mixture. prepchem.com The resulting solution, which contains N₄S₄, dissolved elemental sulfur, and other sulfur-nitrogen compounds, is then processed further. prepchem.com

A key purification challenge is the separation of N₄S₄ from elemental sulfur. This is often achieved by exploiting differences in solubility. The crude product residue is extracted with boiling carbon disulfide to remove the highly soluble sulfur. prepchem.com The less soluble N₄S₄ can then be recovered from the remaining material. prepchem.com

Final purification is typically accomplished through recrystallization. prepchem.com Solvents such as carbon disulfide or benzene (B151609) are used, from which N₄S₄ crystallizes as distinctive orange-yellow crystals upon cooling. wikipedia.orgprepchem.com For separating complex mixtures or isolating specific reaction intermediates, column chromatography is an effective advanced technique.

The table below outlines the common stages in the isolation and purification of N₄S₄.

StageTechniquePurpose
Initial Separation FiltrationTo remove solid by-products, primarily ammonium chloride, from the reaction mixture. prepchem.com
Sulfur Removal Solvent Extraction (hot carbon disulfide)To selectively dissolve and remove the elemental sulfur by-product from the crude N₄S₄. prepchem.com
Final Purification Recrystallization (from CS₂ or benzene)To obtain high-purity, crystalline N₄S₄ by separating it from trace impurities. prepchem.com
Intermediate Isolation Column ChromatographyTo isolate and purify reaction intermediates, such as dispirophosphazenes, when required.

Molecular Structure and Electronic Architecture of Tetranitrogen Tetrasulfide

Elucidation of D₂d Symmetry and Cage Topology

Tetranitrogen tetrasulfide adopts a distinctive "extreme cradle" structure with D₂d point group symmetry. wikipedia.org This conformation can be visualized as a puckered eight-membered ring of alternating sulfur and nitrogen atoms. The defining feature of this cage topology is the presence of two transannular sulfur-sulfur bonds, which create a bicyclic structure. wikipedia.orgjyu.fi The sulfur atoms occupy the vertices of a disphenoid (a distorted tetrahedron), while the nitrogen atoms form a square plane that bisects this shape. sci-hub.se

Historically, two primary structures were proposed for S₄N₄: one with coplanar nitrogen atoms and another with coplanar sulfur atoms. cdnsciencepub.comresearchgate.net Theoretical calculations, specifically using the CNDO/BW theory, have consistently favored the structure with coplanar nitrogen atoms as the more stable conformation due to its lower energy. cdnsciencepub.comresearchgate.net This arrangement, where two sulfur atoms lie above and two below the nitrogen plane, is supported by experimental evidence from X-ray and electron diffraction studies, as well as vibrational and electronic spectroscopy. researchgate.netmcmaster.ca Gas-phase electron diffraction studies have confirmed the D₂d symmetry, with the four nitrogen atoms situated at the corners of a square. researchgate.netresearchgate.net

A key aspect of the S₄N₄ structure is the interaction between pairs of sulfur atoms across the ring. The distance between these transannular sulfur atoms is approximately 2.586 Å to 2.60 pm, which is significantly shorter than the sum of their van der Waals radii (around 3.30 Å) but longer than a typical single S-S bond (approximately 2.08 Å). wikipedia.orgsci-hub.se This intermediate distance has been a subject of considerable investigation and debate. jyu.fi

Molecular orbital theory provides an explanation for this phenomenon, suggesting a weak but definite bonding interaction. wikipedia.orgcdnsciencepub.com These interactions are crucial for the stability of the cage-like structure. They arise from the overlap of sulfur p-orbitals, leading to the formation of a σ-type cross-ring bond. jyu.ficdnsciencepub.com The presence of these transannular bonds is a result of a Jahn-Teller distortion from a hypothetical planar D₄h structure, which would be antiaromatic and exist as a triplet ground state. thieme-connect.de The distortion to the D₂d cage structure stabilizes the molecule. thieme-connect.de

Structural Parameter Value
Point Group SymmetryD₂d
Transannular S-S Distance~2.586 - 2.60 Å
S-N Bond Distance~1.625 Å
N-S-N Bond Angle~105°
S-N-S Bond Angle~114°

Note: The bond distances and angles are approximate values derived from multiple sources. wikipedia.orgsci-hub.seresearchgate.net

Detailed Analysis of Covalent and Non-Covalent Bonding

The bonding in this compound is a complex interplay of localized and delocalized electronic interactions.

Electron delocalization is a significant factor in the electronic structure of S₄N₄. cdnsciencepub.comaskiitians.com This delocalization occurs through the π-system of the molecule. askiitians.com The nearly identical bond distances between adjacent sulfur and nitrogen atoms are an indication of this delocalized bonding. wikipedia.org One proposed pathway for this delocalization involves the p-electrons in a nitrogen lone pair interacting with the p-orbitals of the sulfur atoms to which it is bonded. askiitians.comias.ac.in This creates a conjugated system that contributes to the molecule's stability. Magnetic analysis has revealed curved connections between the nitrogen atoms and the S-S bonds, outlining potential electron delocalization pathways as two pyramid-like regions of magnetic activity. researchgate.net

Structural Strain and Its Electronic Manifestations

The molecular structure of this compound (S₄N₄) is highly unusual and is a direct reflection of significant structural strain. This strain profoundly influences its electronic architecture, bonding, and reactivity. The molecule adopts an "extreme cradle" or cage-like structure with D₂d point group symmetry. wikipedia.orgchemeurope.com This conformation can be conceptualized as a puckered eight-membered ring of alternating sulfur and nitrogen atoms, where pairs of sulfur atoms are positioned closely across the ring. wikipedia.org

Detailed research findings from gas-phase electron diffraction and single-crystal X-ray diffraction have provided precise measurements of its geometry, quantifying the strained nature of the cage. wikipedia.orgresearchgate.net The four nitrogen atoms are nearly coplanar. researchgate.netias.ac.inacs.org A key feature is the short distance between transannular sulfur atoms (atoms across the ring from each other), which is significantly shorter than the sum of their van der Waals radii, suggesting a form of interaction. wikipedia.org Gas-phase electron diffraction studies have determined the short, unbridged sulfur-sulfur distance to be approximately 2.666 Å and the longer, nitrogen-bridged sulfur-sulfur distance to be 2.725 Å. researchgate.net

The strain in S₄N₄ is not merely a consequence of sterically unfavorable bond angles but is deeply rooted in its electronic structure. The bonding is considered delocalized, evidenced by the nearly identical S-N bond lengths throughout the ring (approximately 1.623 Å), which are intermediate between a typical S-N single bond and an S=N double bond. wikipedia.orgresearchgate.net Molecular orbital calculations have been crucial in explaining these features. acs.org Theoretical studies suggest that the S-N and S-S bonds are best described as "bent bonds" that involve the overlap of nearly pure p-orbitals on the sulfur and nitrogen atoms. ias.ac.incdnsciencepub.com This type of bonding is weaker than that of normal, straight bonds formed from hybrid orbitals, which accounts for the inherent "strain" and instability of the molecule. ias.ac.incdnsciencepub.com

The electronic manifestations of this strained framework are significant. The molecule does not possess any N-N bonds. researchgate.netias.ac.in The transannular S-S interactions, while too long for a conventional single bond, are explained through molecular orbital theory, indicating some degree of bonding interaction. wikipedia.orgacs.org The electronic structure is characterized by a delocalized system of electrons, with computational studies supporting a polar structure where nitrogen atoms carry a partial negative charge and sulfur atoms a partial positive charge. ias.ac.incdnsciencepub.com This charge separation is consistent with the molecule's reactivity and its ability to act as a Lewis base at the nitrogen atoms. wikipedia.org The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to its chemistry, with the LUMO being described as a combination of σ(S-S) and π(S-N) antibonding orbitals. sonar.ch The population of these antibonding orbitals, whether through chemical reduction or photochemical excitation, can lead to the cleavage of the cage structure. sonar.ch

Interactive Data Tables

Table 1: Selected Structural Parameters of this compound (S₄N₄)

This table summarizes key bond lengths and angles determined from gas-phase electron diffraction studies.

ParameterValue (Å or °)Reference
S-N Bond Length1.623 (± 0.004) Å researchgate.net
Unbridged S···S Distance2.666 (± 0.014) Å researchgate.net
N-bridged S···S Distance2.725 (± 0.010) Å researchgate.net
N-S-N Angle105.3 (± 0.7) ° researchgate.net
S-N-S Angle114.2 (± 0.6) ° researchgate.net

Spectroscopic Investigations for Structural and Electronic Characterization

Vibrational Spectroscopy Applications for Bond Confirmation and Symmetry

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de For a vibration to be IR active, it must induce a change in the molecule's dipole moment. uni-siegen.de The IR spectrum of tetranitrogen tetrasulfide exhibits several key absorption bands that are characteristic of its unique structure. chemeurope.comresearchgate.net

Experimental IR spectra of S₄N₄ have been recorded in various states, including solid and dissolved forms. researchgate.net The major observed IR bands, along with their assignments to specific vibrational modes, are summarized in the table below. These assignments are supported by normal coordinate analyses and studies involving isotopic substitution, such as with ¹⁵N. researchgate.net The data reveals strong absorptions corresponding to S–N stretching and ring deformation modes. vulcanchem.com

Table 1: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment Reference(s)
928 - S-N Stretch chemeurope.com
768 - S-N Stretch chemeurope.com
727 - S-N Stretch chemeurope.com
700 - S-N Stretch chemeurope.com
630 - - chemeurope.com
553 - - chemeurope.com
548 - - chemeurope.com
529 - - chemeurope.com
340 Strong Ring Deformation vulcanchem.com

Data sourced from various experimental studies. Intensities are qualitative.

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. uni-siegen.de A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. uni-siegen.de The Raman spectrum of this compound provides crucial information, particularly for vibrations that are weak or inactive in the IR spectrum. researchgate.netresearchgate.net

Studies on both solid and dissolved S₄N₄ have helped to identify numerous fundamental vibrations. researchgate.net The combination of IR and Raman data has enabled a near-complete assignment of the vibrational modes, consistent with the D₂d symmetry of the molecule. researchgate.netresearchgate.net Force constant calculations based on these spectroscopic findings suggest that the S₄N₄ molecule contains eight S-N single bonds and two very weak S-S bonds. researchgate.net

Table 2: Selected Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Polarization Assignment Reference(s)
933 Depolarized B₁ Mode researchgate.net
720 Polarized A₁ Mode researchgate.net
520 Polarized A₁ Mode researchgate.net
350 Depolarized B₂ Mode researchgate.net
193 Polarized A₁ Mode researchgate.net

Data is for S₄N₄ in solution. Polarization helps in assigning the symmetry of the vibrational modes.

Electronic Spectroscopy for Orbital Transitions and Electronic Structure

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. wikipedia.org This technique is essential for understanding the electronic structure, including the nature of molecular orbitals and the energies required to excite electrons between them. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is responsible for its characteristic orange-gold color. chemeurope.com The spectrum, measured in various solvents, shows absorption bands in both the visible and ultraviolet regions. rsc.org These absorptions are attributed to electronic transitions, likely of the π* → π* or n → π* type, which are characteristic of electron-rich systems with multiple bonds. researchgate.net The low-energy absorption tail is responsible for the molecule's color and its deepening upon heating can be explained by the increased population of vibrational levels in the electronic ground state (hot bands). rsc.org

Calculations have been employed to rationalize the observed spectrum, indicating that a molecular orbital scheme that includes weak S-S bonding is necessary to account for the electronic properties of the molecule. rsc.org The main absorption maximum is observed around 450 nm. vulcanchem.com

Table 3: UV-Vis Absorption Data for this compound

Wavelength (nm) Solvent Transition Type (Proposed) Reference(s)
~450 Various π* → π* / n → π* vulcanchem.comrsc.org
~320 Argon Matrix Photolysis Intermediate sonar.ch
~254 Hexane π → π* sonar.ch

The exact positions and intensities of the bands can vary with the solvent.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides direct experimental evidence of the energies of molecular orbitals by measuring the kinetic energy of electrons ejected from a molecule by high-energy radiation, typically He(I) or He(II). researchgate.net The gas-phase He(I) photoelectron spectrum of S₄N₄ has been investigated and assigned with the aid of ab initio molecular orbital calculations. researchgate.netacs.org

The PES data confirms the presence of significant S-S bonding within the cage structure, a feature that was also inferred from vibrational spectroscopy. researchgate.netacs.org Conversely, the data shows no evidence of N-N bonding. researchgate.net The ionization energies obtained from PES correspond to the removal of electrons from specific molecular orbitals, providing a detailed map of the electronic structure. researchgate.net The first ionization potential has been a subject of study, with assignments varying between different molecular orbitals based on computational models. acs.org The ionization energy for S₄N₄ has been reported in the range of 9.36–10.4 eV. vulcanchem.com

Table 4: Ionization Energies of this compound from Photoelectron Spectroscopy | Ionization Energy (eV) | Orbital Assignment (Proposed) | Reference(s) | | :--- | :--- | :--- | :--- | | 9.36 - 10.4 | Various valence orbitals | vulcanchem.comresearchgate.net | Assignments are based on computational studies and comparison with related molecules.

Magnetic Resonance Spectroscopic Techniques

While less commonly reported for the parent S₄N₄ molecule compared to its derivatives, magnetic resonance techniques can provide valuable structural information. Due to the nature of the nuclei in S₄N₄ (¹⁴N has a quadrupole moment and ³²S is not NMR active), specialized techniques are often required.

Solid-state ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized for isotopically labeled S₄¹⁵N₄. researchgate.net This technique is powerful for studying the chemical environment of the nitrogen atoms. wikipedia.org Initial studies on crystalline S₄¹⁵N₄ suggest the presence of at least three different chemical environments for the nitrogen atoms, providing insight into the solid-state packing and intermolecular interactions. researchgate.net A reported ¹⁵N NMR chemical shift for S₄N₄ is δ -246. chemeurope.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is used to study species with unpaired electrons. libretexts.org While S₄N₄ itself is a diamagnetic, closed-shell molecule, EPR has been instrumental in characterizing its radical anion, S₄N₄⁻, which can be generated through reduction. rsc.org The EPR spectrum of the anion provides information about the distribution of the unpaired electron within the molecular framework. rsc.org

Electron Paramagnetic Resonance (EPR) Studies of Unpaired Electrons

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that possess unpaired electrons. wikipedia.orgmdpi.com This makes it an invaluable tool for investigating the radical intermediates and paramagnetic species that can form during reactions involving this compound. wikipedia.orgnih.gov EPR spectroscopy operates on principles analogous to Nuclear Magnetic Resonance (NMR), but it excites the spins of electrons rather than atomic nuclei. wikipedia.org By analyzing the resulting spectrum, information about the identity, concentration, and electronic environment of paramagnetic species can be obtained. nih.govbruker.com

In the context of S₄N₄, EPR studies are crucial for elucidating reaction mechanisms. For instance, while S₄N₄ itself is a diamagnetic molecule, its reactions and decomposition can generate transient radicals. Continuous wave EPR (cw-EPR) has been employed to detect intermediates formed during the reactive dissolution of related sulfur-nitrogen compounds, such as the persistent trisulfide radical anion ([S₃]•⁻). nih.gov This application highlights EPR's capacity to identify short-lived species that are critical to understanding reaction pathways. mdpi.com The technique is sensitive enough to be applied to samples at cryogenic temperatures, which can slow down reactions and allow for the characterization of otherwise fleeting intermediates. wikipedia.org

Computational studies suggest that EPR spectroscopy can be used to map the distribution of unpaired electrons, which is essential for validating theoretical models of S₄N₄'s electronic structure.

Detected Species/Application Technique Significance Reference
Trisulfide Radical Anion ([S₃]•⁻)Continuous Wave EPR (cw-EPR)Identification of key intermediates in sulfur-nitrogen reactions. nih.gov
Unpaired Electron DistributionEPR Spectroscopy (in combination with computational studies)Provides experimental validation for theoretical models of electronic structure.
Radical IntermediatesEPR SpectroscopyElucidation of reaction mechanisms by detecting transient radical species. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications (e.g., ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used to determine the structure and properties of molecules by observing the magnetic properties of atomic nuclei. ebsco.comindianastate.edu While ¹H and ¹³C NMR are standard techniques, ¹⁵N NMR is particularly insightful for studying sulfur-nitrogen compounds, despite the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N isotope. researchgate.net

The application of ¹⁵N NMR to this compound, particularly using isotopically enriched S₄¹⁵N₄, provides direct information about the nitrogen environments within the molecule and its reaction products. nih.gov In studies of S₄N₄ reacting in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIm][OAc]), ¹⁵N NMR was instrumental in characterizing the variety of products formed. nih.gov

The proton-decoupled ¹⁵N NMR spectrum of the reaction mixture showed numerous signals corresponding to imine or amine structures. nih.gov Specific signals observed in the ¹⁵N NMR spectrum helped identify the formation of new chemical structures. For example, a doublet signal with a coupling constant of ⁷.⁷⁸ Hz was indicative of an =NSN structure, confirming the formation of an imidazolium-imine cation (EMIm-NSN⁺). nih.gov Advances in two-dimensional NMR techniques, such as ¹H-¹⁵N HSQC, significantly boost the utility of ¹⁵N NMR by transferring polarization from protons, which enhances sensitivity and allows for the detection of nitrogen-containing groups even in complex mixtures. researchgate.net

¹⁵N NMR Signal Chemical Shift (ppm) Interpretation Reference
Doublet169.0 and 169.9Indicates double bonds adjacent to the imidazolium (B1220033) ring nitrogen. nih.gov
Doublet233.2 and 233.4Indicates double bonds adjacent to the imidazolium ring nitrogen. nih.gov
General Range0 to 120Suggests nitrogen atoms with single bonds to sulfur or carbon. nih.gov
General Range0 to 280Presence of various imine or amine structures as reaction products. nih.gov

Nucleus-Independent Chemical Shift (NICS) Analysis for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to evaluate the aromaticity of cyclic molecules. github.ionih.gov Developed in 1996, NICS analysis calculates the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring system, without placing an actual nucleus there (hence the use of a "ghost atom"). github.ioscielo.org.mx The resulting NICS value provides a quantitative measure of the magnetically induced ring currents that are a hallmark of aromaticity. rsc.org

The interpretation of NICS values is straightforward:

Negative NICS values (NICS < 0): Indicate a diatropic ring current, which is characteristic of an aromatic system.

Positive NICS values (NICS > 0): Indicate a paratropic ring current, which is characteristic of an anti-aromatic system. github.io

For this compound, with its unusual "extreme cradle" structure and delocalized bonding, NICS analysis can offer profound insights into its electronic nature. researchgate.net The question of whether S₄N₄ possesses aromatic character has been a subject of theoretical interest. By calculating the NICS values at the center of the S₄N₄ cage and at various points above the ring planes, its degree of aromaticity or anti-aromaticity can be assessed. This magnetic criterion helps to clarify the electronic structure beyond simple electron counting rules. nih.gov The analysis can be refined by calculating NICS values at different positions, such as 0.5 Å or 1.0 Å above the ring center, to map the magnetic landscape of the molecule. scielo.org.mx

NICS Value Indication Associated Ring Current Reference
NICS < 0 (Negative)AromaticityDiatropic github.io
NICS > 0 (Positive)Anti-AromaticityParatropic github.io
NICS ≈ 0 (Near Zero)Non-AromaticNo significant ring current github.io

Mass Spectrometry for Molecular Integrity and Fragment Identification

Mass spectrometry is an essential analytical technique for confirming the molecular weight and integrity of a compound and for identifying its fragments, which provides clues about its structure and stability. nih.govacs.org For this compound, mass spectrometry confirms its molecular formula (N₄S₄) and molecular weight of approximately 184.287 g/mol . nist.gov

The technique is also highly effective for analyzing the decomposition pathways and reaction products of S₄N₄. Different mass spectrometric methods can be applied depending on the conditions:

Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to monitor the products of the thermal decomposition of S₄N₄, such as the formation of dinitrogen (N₂) and elemental sulfur (S₈).

Neutralization-Reionization Mass Spectrometry (NRMS): This specialized technique has been used to identify metastable intermediates with very short lifetimes, such as an N₄ species, generated during the fragmentation of S₄N₄.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS): This soft ionization technique is suitable for analyzing products from reactions in solution. It was used to confirm the formation of 1-ethyl-3-methylimidazolium thione (EMImS) as a product of the reaction between S₄N₄ and an ionic liquid. nih.gov

These applications demonstrate the versatility of mass spectrometry in providing a complete picture of S₄N₄, from verifying its basic molecular identity to tracking its complex chemical transformations and transient fragments.

Technique Application for S₄N₄ Identified Species/Products Reference
GC-MSMonitoring thermal decompositionN₂, S₈
NRMSIdentification of transient intermediatesMetastable N₄
ESI-ToF-MSAnalysis of reaction products in solutionEMImS nih.gov
Standard MSMolecular weight determinationN₄S₄ molecular ion nist.gov

Advanced Computational Studies on Tetranitrogen Tetrasulfide

Quantum Chemical Approaches for Electronic Structure and Energetics

A variety of computational methods, ranging from semi-empirical to sophisticated ab initio and density functional theory approaches, have been employed to unravel the electronic architecture of tetranitrogen tetrasulfide. These studies have been crucial in determining the most stable molecular geometry and understanding the energetic landscape of its various isomers.

Semi-Empirical Methods (e.g., CNDO/BW, CNDO/2)

Early computational investigations into this compound utilized semi-empirical methods, which offer a balance between computational cost and accuracy for larger molecular systems. The Complete Neglect of Differential Overlap (CNDO) method, in its various parameterizations such as CNDO/BW and CNDO/2, was particularly significant in the initial theoretical exploration of S₄N₄'s structure. cdnsciencepub.comresearchgate.netresearchgate.net

These methods were instrumental in comparing the relative stabilities of proposed structures for this compound. Two primary structures were considered: one with a planar arrangement of the four nitrogen atoms (D₂d symmetry) and another with coplanar sulfur atoms. CNDO/BW calculations consistently indicated that the structure with coplanar nitrogen atoms is energetically more favorable. ias.ac.incdnsciencepub.com The calculated total molecular energy for the coplanar nitrogen structure was found to be significantly lower than that of the coplanar sulfur arrangement, providing strong theoretical support for the experimentally observed cradle-like conformation. ias.ac.in

Proposed StructureMethodCalculated Total Molecular Energy (a.u.)
Coplanar Nitrogen Atoms (D₂d)CNDO/BW-64.72827
Coplanar Sulfur AtomsCNDO/BW-64.39302

Ab Initio and Density Functional Theory (DFT) Methods

With the advancement of computational resources, more rigorous ab initio and Density Functional Theory (DFT) methods have been applied to study this compound. Ab initio calculations, which are based on first principles without empirical parameters, have provided a more detailed and accurate description of the electronic structure and bonding in S₄N₄. researchgate.net

DFT methods, which incorporate electron correlation at a lower computational cost than traditional ab initio methods, have proven to be particularly valuable. DFT calculations have been successfully used to assign the structures of photochemical intermediates of S₄N₄. researchgate.net For instance, upon irradiation, the cage structure of this compound can transform into isomeric forms, and DFT has been essential in identifying these transient species. researchgate.net These high-level calculations have largely confirmed the findings of earlier semi-empirical studies regarding the ground-state geometry and have further refined our understanding of the molecule's electronic properties.

Molecular Orbital (MO) Theory Interpretations

Molecular Orbital (MO) theory provides a powerful framework for describing the bonding in this compound. Computational studies based on MO theory have offered deep insights into the nature of the chemical bonds, the distribution of electrons, and the electronic transitions that govern the molecule's reactivity.

Localized Molecular Orbital (LMO) Analysis

To better align the delocalized molecular orbitals obtained from calculations with the intuitive chemical concepts of bonds and lone pairs, Localized Molecular Orbital (LMO) analysis has been performed on this compound. cdnsciencepub.comresearchgate.netias.ac.in Studies utilizing the CNDO/BW method have calculated the LMOs for S₄N₄, providing a clearer picture of the bonding interactions. cdnsciencepub.comias.ac.in

HOMO-LUMO Energy Gap Investigations and Photochemical Implications

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability.

Investigations into the photochemical behavior of this compound have highlighted the importance of the HOMO-LUMO gap. The absorption of ultraviolet light can excite an electron from the HOMO to the LUMO, leading to the cleavage of bonds and subsequent isomerization. researchgate.net This process, known as photochemical isomerization, results in the transformation of the stable cage structure into various isomers. researchgate.net While specific values for the HOMO-LUMO gap from various computational methods are reported across a range for similar compounds, a representative DFT-calculated value provides insight into its electronic stability.

Computational MethodCalculated HOMO-LUMO Gap (eV)
DFT (Representative)~2.7 - 4.5

Advanced Bonding Descriptors and Topological Analyses

To gain a more profound understanding of the intricate bonding in this compound, advanced bonding descriptors and topological analyses of the electron density have been employed. These methods move beyond the traditional orbital-based descriptions to characterize the chemical bonds based on the properties of the electron density itself.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool that analyzes the topology of the electron density to define atomic basins and characterize chemical bonds. researchgate.net In this framework, the presence of a bond critical point (BCP) between two atoms is an indicator of a chemical bond. researchgate.net Analysis of the electron density at these BCPs, such as its value and the sign of its Laplacian, can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net For this compound, QTAIM analysis has been used to clarify the nature of the intramolecular bonding, including the debated transannular S-S interactions. researchgate.net

Another valuable tool is the Electron Localization Function (ELF), which provides a measure of the likelihood of finding an electron pair in a given region of space. ELF analysis can reveal the locations of covalent bonds and lone pairs in a molecule. While specific detailed numerical data from these analyses on S₄N₄ are highly dependent on the computational level, they conceptually confirm the covalent nature of the S-N bonds and provide evidence for the weak transannular S-S interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis has been instrumental in elucidating the nature of bonding in S₄N₄. Computational studies have revealed that the S-N bonds are polar, and the molecule exhibits a coexistence of both electron localization and delocalization. researchgate.net There is a notable absence of any N-N bonds within the structure. researchgate.netias.ac.in

Early computational work using localized molecular orbitals, a precursor to modern NBO analysis, indicated that the nitrogen lone pair is highly localized, with approximately 99.1% s-character, suggesting no significant hybridization at the nitrogen atoms. ias.ac.in Similarly, the sulfur lone pair was found to be highly localized with 80.45% s-character. ias.ac.in The S-N bond was described as a bent single bond involving pure p-orbitals, with a calculated total bond order of 1.067, indicating minimal double bond character. ias.ac.in Furthermore, a weak, bent S-S bond involving pure p-orbitals was identified between sulfur atoms on the same side of the plane of nitrogen atoms, with a bond order of 0.869. ias.ac.in

Orbital/BondKey FindingSupporting Detail
Nitrogen Lone PairHighly Localized99.1% s-character, 1.02% delocalization. ias.ac.in
Sulfur Lone PairHighly Localized80.45% s-character, 0.85% delocalization. ias.ac.in
S-N BondPolar, Bent Single BondTotal bond order of 1.067. ias.ac.in
S-S InteractionWeak, Bent BondBond order of 0.869. ias.ac.in
N-N InteractionNo BondAbsence of N-N bonding confirmed. researchgate.netias.ac.in

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory has been applied to analyze the electron density of this compound, providing insights into its intramolecular bonding. researchgate.net This theoretical framework helps to characterize the nature of the atomic interactions within the molecule. Studies utilizing AIM have contributed to the understanding of the unique S₄N₄ system, which is characterized by bent bonding and weakness in the centers of the S-S bonds. researchgate.net The polar nature of the S-N bonds is also a key feature identified through these computational analyses. researchgate.net

Anisotropy of the Induced Current Density (ACID)

Anisotropy of the Induced Current Density (ACID) calculations have been employed to investigate electron delocalization in S₄N₄. researchgate.net This method provides a visual and quantitative measure of aromaticity and delocalized electron pathways. Magnetic analyses based on ACID calculations have revealed curved connections between the nitrogen atoms and the S-S bonds. researchgate.net These findings suggest the presence of possible electron delocalization pathways that form two pyramid-like regions of magnetic activity. researchgate.net This coexisting electron localization and delocalization is a defining characteristic of the S₄N₄ molecule. researchgate.net

Molecular Dynamics Simulations for Dynamic Processes and Decomposition Pathways

While this compound is known for its explosive properties and thermal instability, detailed studies using molecular dynamics (MD) simulations to explicitly map its decomposition pathways are not extensively reported in the available literature. S₄N₄ is known to decompose explosively near its melting point. researchgate.net

Computational studies have provided some insights into the molecule's dynamic behavior leading up to decomposition. For instance, analysis of vibrational spectra has shown that a librational mode of the S₄N₄ molecule experiences a significant drop in frequency (around 60%) as the temperature approaches its melting and decomposition point. researchgate.net This suggests a potential coupling between vibrational modes and the processes leading to decomposition. However, comprehensive MD simulations detailing the step-by-step bond-breaking and formation events during thermal decomposition have not been widely published. Such simulations for other energetic materials have been used to elucidate initial bond fractures and subsequent reaction pathways, but similar detailed analyses for S₄N₄ remain an area for future research. nih.govnih.gov

Reactivity Mechanisms and Chemical Transformations of Tetranitrogen Tetrasulfide

Oxidation and Reduction Pathways

Tetranitrogen tetrasulfide undergoes a variety of oxidation and reduction reactions, yielding a range of cationic and anionic sulfur-nitrogen species. The molecule's delocalized electron system across its S-N bonds contributes to its ability to participate in these electron transfer processes. Strong oxidizing agents can convert the compound into higher oxidation state species, while reducing agents lead to the formation of lower oxidation state compounds. vulcanchem.com

The redox chemistry of S₄N₄ provides access to several important sulfur-nitrogen ions.

Cationic Derivatives : The oxidation of S₄N₄ can lead to cationic species. For instance, S₄N₄ is oxidized by bis(fluorosulphuryl) peroxide to quantitatively yield the tetrathiazyl di(fluorosulphate), S₄N₄(SO₃F)₂. researchgate.net Conductance measurements confirm that this compound dissociates, containing the tetrathiazyl dication (S₄N₄²⁺) . researchgate.net Spectroscopic data for the S₄N₄²⁺ cation are consistent with a flexible, planar structure of D₄h symmetry. researchgate.net Protonation by strong acids like HBF₄ also results in a cation, [S₄N₄H]⁺. wikipedia.orgchemeurope.com

Anionic Derivatives : Reduction of S₄N₄ or reaction with nucleophiles like azides produces various anionic species.

S₄N₅⁻ : The reaction of S₄N₄ with piperidine (B6355638) generates the [C₅H₁₀NH₂]⁺ salt of the S₄N₅⁻ anion . wikipedia.org

S₃N₃⁻ : The six-membered, 10-π electron aromatic ring anion, S₃N₃⁻ , can be synthesized by reacting S₄N₄ with tetramethylammonium (B1211777) azide (B81097). wikipedia.org Voltammetric studies also confirm that the one-electron reduction of S₄N₄ leads to the formation of [S₃N₃]⁻ through an intermediate. researchgate.net

The table below summarizes the formation of these representative ionic derivatives from S₄N₄.

DerivativeTypeReagent(s)Resulting Salt/CompoundCitation(s)
S₄N₄²⁺ CationicBis(fluorosulphuryl) peroxideS₄N₄(SO₃F)₂ researchgate.net
[S₄N₄H]⁺ CationicHBF₄[S₄N₄H]⁺[BF₄]⁻ wikipedia.orgchemeurope.com
S₄N₅⁻ AnionicPiperidine[C₅H₁₀NH₂]⁺[S₄N₅]⁻ wikipedia.org
S₃N₃⁻ AnionicTetramethylammonium azide[(CH₃)₄N]⁺[S₃N₃]⁻ wikipedia.org

Electron transfer (ET) reactions are categorized as either outer-sphere, where the reactants' coordination shells remain intact, or inner-sphere, where a bridging ligand connects the redox centers. wikipedia.orgwikipedia.org

The electrochemical reduction of S₄N₄ in CH₂Cl₂ has been studied using cyclic and rotating disk voltammetry. researchgate.net These studies reveal a one-electron reduction at -1.00 V (versus ferrocene/ferrocenium), which is followed by chemical steps that produce the [S₃N₃]⁻ anion. researchgate.net Digital simulations of the cyclic voltammograms indicated slow rates of electron transfer for both the [S₄N₄]⁰/⁻ and [S₃N₃]⁰/⁻ couples. researchgate.net The slow kinetics for the initial reduction of S₄N₄ suggest a significant reorganizational energy barrier, which is characteristic of processes involving substantial geometric changes between the neutral molecule and its resulting anion. This type of process, where the electron transfer occurs without the formation of a covalent link to the electrode or another reactant, is typically described by an outer-sphere mechanism. wikipedia.org

The rate constants determined from these simulations provide quantitative insight into the kinetics of the process. researchgate.net

Redox CoupleHomogeneous Rate Constant (k_f)Heterogeneous Rate Constant (k_s)TemperatureCitation(s)
[S₄N₄]⁻/⁰ 2.0 ± 0.5 s⁻¹0.034 ± 0.004 cm s⁻¹21 ± 2 °C researchgate.net
[S₃N₃]⁻/⁰ 0.4 ± 0.2 s⁻¹0.022 ± 0.005 cm s⁻¹21 ± 2 °C researchgate.net

Lewis Acid-Base Adduct Formation

This compound can act as a Lewis base, donating an electron pair to form an adduct with a Lewis acid. wikipedia.orgwou.eduwikipedia.org This behavior is observed with strong Lewis acids, resulting in the formation of stable coordination compounds. wikipedia.orgchemeurope.com

The S₄N₄ molecule possesses potential donor sites at both its nitrogen and sulfur atoms. The site of coordination depends on the nature of the Lewis acid.

Coordination through Nitrogen : With strong, hard Lewis acids such as antimony pentachloride (SbCl₅) and sulfur trioxide (SO₃), S₄N₄ coordinates through a nitrogen atom. wikipedia.orgchemeurope.com This interaction distorts the S₄N₄ cage structure. wikipedia.orgchemeurope.com

Coordination through Sulfur : In its reaction with the platinum complex [Pt₂Cl₄(PMe₂Ph)₂], S₄N₄ is reported to initially form a complex where a sulfur atom coordinates to the metal. wikipedia.orgchemeurope.com This initial adduct then undergoes isomerization, with a nitrogen atom subsequently forming a bond to the platinum center. wikipedia.orgchemeurope.com

The following table lists examples of Lewis acid-base adducts formed by S₄N₄.

Lewis AcidAdduct FormulaCoordination SiteCitation(s)
SbCl₅ S₄N₄·SbCl₅Nitrogen wikipedia.orgchemeurope.com
SO₃ S₄N₄·SO₃Nitrogen wikipedia.org
Aluminum Chloride S₄N₄·AlCl₃Not specified mcmaster.ca
Aluminum Bromide S₄N₄·AlBr₃Not specified mcmaster.ca

Reactions with Transition Metal Complexes

The reaction of S₄N₄ with transition metal complexes is extensive and complex. wikipedia.org In some reactions, the S₄N₄ cage coordinates to the metal center intact, while in others, the ring is degraded or fragmented. wikipedia.orgchemeurope.com

Several transition metal complexes are known to coordinate the S₄N₄ ring without fragmentation.

Copper(I) Chloride : The soft Lewis acid copper(I) chloride (CuCl) reacts with S₄N₄ to form a coordination polymer, (S₄N₄)ₙ-μ-(-Cu-Cl-)ₙ, where the intact S₄N₄ rings act as bridging ligands. wikipedia.orgchemeurope.com

Vaska's Complex : S₄N₄ reacts with Vaska's complex, [Ir(Cl)(CO)(PPh₃)₂], in an oxidative addition reaction. wikipedia.orgchemeurope.com The product is a six-coordinate iridium complex where the S₄N₄ ligand binds through two sulfur atoms and one nitrogen atom. wikipedia.orgchemeurope.com

Platinum Complexes : The reaction of cis-[PtCl₂(PMe₂Ph)₂] with S₄N₄ at 0 °C under UV photolysis yields a complex where the S₄N₄ cage is coordinated to the platinum center. researchgate.net

Mechanisms of Ring Degradation and Ligand Fragmentation

The degradation of the this compound (N₄S₄) ring is a key feature of its reactivity, often proceeding through the addition of electrons or nucleophilic attack. researchgate.net This populates the lowest unoccupied molecular orbital (LUMO), which is strongly antibonding with respect to the S-N bonds, leading to ring opening and the formation of catenated species or ring-contracted products. researchgate.net

Hydrolysis of N₄S₄ is sensitive to the pH of the solution. In dilute sodium hydroxide, it hydrolyzes to produce thiosulfate (B1220275) and trithionate. wikipedia.org With more concentrated base, the products are thiosulfate and sulfite. wikipedia.org

The interaction of N₄S₄ with metal complexes can also lead to ring fragmentation. For instance, reaction with the [Pd₂Cl₆]²⁻ anion results in a series of palladium complexes where the N₄S₄ ring is broken down. chemeurope.com Similarly, oxidative addition to Vaska's complex, [Ir(Cl)(CO)(PPh₃)₂], results in a formal breaking of one S-N bond. wikipedia.orgchemeurope.com

Thermal and Photolytic Decomposition Pathways of N₄S₄

This compound is thermodynamically unstable, with a positive enthalpy of formation of +460 kJ/mol, indicating its propensity to decompose into the highly stable products, nitrogen gas (N₂) and elemental sulfur (S₈). wikipedia.orgchemeurope.com This decomposition can be initiated by thermal or photolytic means. vulcanchem.com

Thermal Decomposition: The primary thermal decomposition pathway is:

N₄S₄ → 2N₂ + ½S₈ vulcanchem.com

This process is often explosive, especially with purer samples or when subjected to shock or friction. wikipedia.orgresearchgate.net The decomposition is driven by the large positive enthalpy of formation. wikipedia.orgchemeurope.com

Photolytic Decomposition: Photolysis of N₄S₄, for instance with a 248 nm laser, can generate transient radical species. wikiwand.comwikipedia.org Studies in argon matrices have shown that photo-irradiation leads to the formation of isomeric structures, including a boat-shaped 8-membered ring and novel 6-membered S₃N₃ rings with exocyclic groups. sonar.ch These intermediates are believed to be pivotal in the diverse reactivity of N₄S₄ under mild conditions. sonar.ch Laser flash photolysis studies in solution have further elucidated the complex photochromic behavior, involving the formation of primary intermediates that can absorb a second photon to transform into other unstable species. nih.gov

Identification of Transient Intermediates (e.g., NS•, N₂S₂)

The decomposition of N₄S₄, whether thermal or photolytic, involves the formation of highly reactive, transient intermediates.

NS• (Thionitrosyl Radical): The thionitrosyl radical (NS•) is a key intermediate detected during the photolysis of N₄S₄. Laser-induced fluorescence (LIF) is a common technique used to monitor the emission spectra of NS•. This radical has been identified as a product of flash laser photolysis of N₄S₄ gas using a 248 nm laser. wikiwand.comwikipedia.org

N₂S₂ (Disulfur Dinitride): Disulfur (B1233692) dinitride (N₂S₂) is another significant intermediate in the chemistry of N₄S₄. Passing gaseous N₄S₄ over silver metal results in the catalytic conversion to the four-membered ring N₂S₂, which then readily polymerizes to form polythiazyl, (SN)ₓ. wikipedia.orgchemeurope.com Mass spectral studies of the thermal decomposition of N₄S₄ have also provided evidence for the formation of N₂S₂. grafiati.comnist.gov

The detection of these intermediates provides crucial insights into the stepwise mechanisms of N₄S₄ decomposition and its subsequent reactions.

Ring Contraction and Expansion Reactions in Sulfur-Nitrogen Systems

Ring contraction is a prevalent reaction for electron-rich sulfur-nitrogen heterocycles like N₄S₄, often initiated by nucleophilic or reducing agents, as well as electrophiles. researchgate.net The addition of an electron to the antibonding LUMO promotes ring cleavage, which can be followed by recyclization to form smaller rings. researchgate.netsonar.ch For example, treatment of N₄S₄ with tetramethylammonium azide yields the ten-pi electron heterocycle [S₃N₃]⁻. wikipedia.org

While less common, ring expansion reactions have also been observed in sulfur-nitrogen systems. researchgate.net These can occur through insertion reactions or the dimerization of reactive monomers. researchgate.net For instance, the reaction of N-heterocyclic carbenes (NHCs) with bis(catecholato)diboron (B79384) can lead to a thermally induced rearrangement, resulting in the formation of a six-membered heterocyclic ring via C-N bond cleavage and ring expansion of the NHC. uni-wuerzburg.de Photochemical methods have also been employed to achieve ring expansions in related heterocyclic systems. rsc.org

The balance between ring contraction and expansion is a key aspect of the rich chemistry of sulfur-nitrogen compounds, allowing for the synthesis of a diverse array of heterocyclic structures.

Role in Radical Chemistry and Autoxidation Inhibition Mechanisms

This compound plays a dual role in radical chemistry, acting as both a source of radicals and a stabilizer. This dichotomy leads to seemingly conflicting data from different experimental techniques.

N₄S₄ can generate transient radicals, such as NS•, through thermal decomposition or photolysis. This radical-initiating capability is central to its role in certain chemical processes. For example, mechanistic studies have shown that N₄S₄ can act as a radical initiator in the inhibition of autoxidation. In these mechanisms, polysulfides generated from N₄S₄ can trap peroxyl radicals through chain-breaking reactions. The resulting perthiyl radicals are stabilized.

Tetranitrogen Tetrasulfide As a Precursor in Advanced Inorganic Synthesis

Formation of Polymeric Sulfur Nitride (e.g., (SN)ₓ)

One of the most significant applications of tetranitrogen tetrasulfide is as a precursor to the synthesis of polymeric sulfur nitride, (SN)ₓ. researchgate.net This polymer is notable for its metallic conductivity and for being a superconductor at low temperatures. wikipedia.orgelectronicsandbooks.com

The process involves the vapor-phase decomposition of S₄N₄. Gaseous S₄N₄ is passed over a catalyst, typically silver wool. wikipedia.orgchemeurope.com The silver surface first becomes sulfided to silver sulfide (B99878) (Ag₂S), which then catalyzes the conversion of S₄N₄ into the four-membered ring, disulfur (B1233692) dinitride (S₂N₂). wikipedia.org The S₂N₂ molecule is highly reactive and undergoes spontaneous solid-state polymerization to form the golden, metallic fibers of (SN)ₓ. electronicsandbooks.comresearchgate.net This topochemical polymerization is a classic example of converting a molecular precursor into a functional inorganic polymer. researchgate.net

Applications in Specialty Chemical and Material Development

This compound is a key starting material in the development of specialty chemicals and advanced materials due to the diverse reactivity of the S-N bond.

The synthesis of (SN)ₓ is a prime example of its application in materials science, leading to a one-dimensional metallic polymer with superconducting properties. electronicsandbooks.comgoogle.com Beyond (SN)ₓ, the broader family of sulfur-nitrogen heterocycles derived from S₄N₄ is of interest for creating materials with unique electronic and magnetic properties. archive.org For instance, some carbon-nitrogen-sulfur heterocycles have been investigated for potential use in data recording devices. archive.org

In the realm of specialty chemicals, S₄N₄ serves as a gateway to a wide range of S-N compounds. lookchem.com These include various cyclic and acyclic species that are subjects of fundamental research and may find use as synthons in more complex chemical syntheses. wikipedia.org The field of chalcogen-nitrogen chemistry continues to expand, with S₄N₄ and its derivatives providing a rich platform for discovering new structures, bonding types, and potential applications. archive.org

Emerging Research Directions and Unresolved Questions

Further Elucidation of Photochemical Reactivity and Mechanisms

While the initial products of N₄S₄ photolysis have been identified, the detailed mechanisms of their formation and subsequent reactions are still under investigation. researchgate.net Understanding the intricate pathways of these photochemical transformations could unlock new synthetic routes to novel sulfur-nitrogen compounds. sonar.chnih.gov

Advanced Mechanistic Studies of Complex Transformations

The mechanisms by which N₄S₄ transforms into various other S-N rings upon reaction with nucleophiles, electrophiles, and metal complexes are often complex and not fully understood. Advanced spectroscopic and kinetic studies are needed to unravel these intricate reaction pathways. researchgate.net

Refined Computational Validation and Prediction of Novel Reactivity

Modern computational chemistry provides powerful tools for studying the electronic structure and reactivity of N₄S₄. researchgate.netresearchgate.net High-level theoretical calculations can offer deeper insights into the nature of its bonding and can be used to predict its reactivity in unexplored reactions, guiding future experimental work. researchgate.netresearchgate.net

Exploration of N₄S₄ in Supramolecular Systems and Non-Covalent Interactions

Recent computational studies have begun to explore the non-covalent interactions between N₄S₄ and other molecules, such as π-ring systems like benzene (B151609) and naphthalene. researchgate.netgrafiati.com These studies indicate that the sulfur atoms in N₄S₄ can participate in σ-hole interactions with the π-electron density of aromatic rings. researchgate.net Further exploration of these interactions could lead to the development of new supramolecular assemblies and materials with unique properties.

Q & A

Q. What are the primary synthetic routes for tetranitrogen tetrasulfide (S₄N₄), and how can experimental conditions optimize purity and stability?

S₄N₄ is commonly synthesized via reactions of chlorophosphines with sulfur diimides or bis(trimethylsilyl)sulfur diimide under inert atmospheres . Purity optimization requires rigorous exclusion of moisture and oxygen, as impurities increase explosive sensitivity . Low-temperature synthesis (e.g., –30°C) minimizes decomposition, while column chromatography isolates intermediates like dispirophosphazenes . Stability is enhanced by storing samples in dark, cold conditions with inert gas purging.

Q. What structural characteristics contribute to S₄N₄’s instability, and what experimental precautions are critical during handling?

S₄N₄ exhibits a planar nitrogen arrangement with bent S–N bonds, creating electron delocalization and high strain . This instability leads to explosive decomposition into N₂ and S₈, particularly under mechanical shock or temperatures >30°C . Precautions include:

  • Using milligram-scale samples to mitigate explosion risks.
  • Conducting reactions in blast shields or behind safety barriers.
  • Employing non-sparking tools and grounding equipment to prevent static discharge.

Advanced Research Questions

Q. How do computational and experimental studies resolve contradictions in S₄N₄’s electronic structure?

Early X-ray and electron diffraction data proposed two structures: coplanar nitrogen (D₂h symmetry) or coplanar sulfur atoms . CNDOIBW computational studies favor coplanar nitrogen due to lower energy (Table 1), supported by localized molecular orbital analysis showing S–N bent bonds and no N–N bonding . Experimental validation combines:

  • EPR spectroscopy to map unpaired electron distribution .
  • Vibrational spectroscopy (Raman/IR) to confirm bond angles and symmetry .

Table 1: Proposed S₄N₄ Structures and Supporting Evidence

StructureEnergy (CNDOIBW)Key Evidence
Coplanar N (D₂h)LowerBent S–N bonds, no N–N bonds
Coplanar S (D₂h)HigherDisfavored by orbital overlap

Q. What methodologies detect radical intermediates in S₄N₄-mediated reactions, and how do these inform reaction mechanisms?

S₄N₄ generates transient radicals like NS• via photolysis (248 nm laser) or thermal decomposition, detected via:

  • Laser-Induced Fluorescence (LIF): Monitors NS• emission spectra in flame fronts .
  • Neutralization-Reionization Mass Spectrometry (NRMS): Identifies metastable N₄ intermediates with microsecond lifetimes . Mechanistic studies reveal S₄N₄’s role as a radical initiator in autoxidation inhibition, where polysulfides trap peroxyl radicals via chain-breaking reactions .

Q. How do decomposition pathways of S₄N₄ vary under different conditions, and what analytical techniques track these processes?

S₄N₄ decomposes via:

  • Thermal pathway: N₄S₄ → 2N₂ + ½S₈ (ΔH = +480 kJ/mol), monitored by gas chromatography-mass spectrometry (GC-MS) .
  • Photolytic pathway: N₄S₄ → 2N₂S₂ (intermediate) → S₂N₂ + N₂, analyzed via time-resolved UV-Vis spectroscopy . Table 2: Key Decomposition Products and Conditions
ProductConditionsDetection Method
N₂ + S₈Thermal (>30°C)GC-MS, TGA
S₂N₂Shock/UV exposureRaman spectroscopy

Contradiction Analysis

Q. Why do experimental and theoretical studies yield conflicting data on S₄N₄’s stability in radical reactions?

Discrepancies arise from S₄N₄’s dual role as a radical source and stabilizer. While EPR studies suggest electron delocalization stabilizes radicals , calorimetric data show rapid exothermic decomposition under stress . Resolving this requires:

  • In situ FTIR spectroscopy to track bond cleavage in real time.
  • Ab initio molecular dynamics (AIMD) simulations to model decomposition pathways under varying temperatures.

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